molecular formula C22H28ClN3OS B2559962 N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride CAS No. 1216818-40-4

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride

Cat. No. B2559962
CAS RN: 1216818-40-4
M. Wt: 418
InChI Key: HJSMDWOHWJDHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3OS and its molecular weight is 418. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study reported the synthesis of 5-enamine-4-thiazolidinone derivatives showing trypanocidal and anticancer activity. These compounds were evaluated for their activity against Trypanosoma brucei and demonstrated significant inhibition of parasite growth at sub-micromolar concentrations. Additionally, they showed promising anticancer activity against human tumor cell lines (Holota et al., 2019).

  • Another research effort synthesized derivatives based on thiazole and thiazoline, assessing their anti-inflammatory activity. Notably, certain hydrochloride salts of these compounds exhibited anti-inflammatory effects across a range of concentrations without adversely affecting myocardial function (Lynch et al., 2006).

Corrosion Inhibition

  • Benzothiazole derivatives have been synthesized and shown to be effective corrosion inhibitors for carbon steel in acidic environments. These inhibitors demonstrate a capacity for adsorption on surfaces, offering enhanced stability and efficiency in protecting against corrosion (Hu et al., 2016).

Antimicrobial and Antitumor Activities

  • A variety of thiazolidinone derivatives have been prepared and evaluated for their antimicrobial activity against multiple bacterial and fungal strains. This research underscores the potential of these compounds in developing new antimicrobial agents (Patel et al., 2012).

  • Microwave-assisted synthesis of new pyrazolopyridines was conducted, with the compounds being tested for their antioxidant, antitumor, and antimicrobial activities. Certain derivatives displayed high activity, suggesting their potential as leads for developing new therapeutic agents (El‐Borai et al., 2013).

Chemical Synthesis and Characterization

  • Investigations into the synthesis and reaction mechanisms of various chemical structures, including pyrazolo[5,1-c][1,2,4]triazines and imidazolin-4-thiones, provide insights into the versatility of this chemical framework for generating diverse compounds with potential biological and industrial applications (Ledenyova et al., 2018; Sedlák et al., 2003).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3OS.ClH/c1-16-10-12-19-21(17(16)2)23-22(27-19)25(15-14-24(3)4)20(26)13-11-18-8-6-5-7-9-18;/h5-10,12H,11,13-15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSMDWOHWJDHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)CCC3=CC=CC=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.